molecular formula Br6H4IrO B579709 DihydrogenHexabromoIridate(IV)Hydrate CAS No. 16919-98-5

DihydrogenHexabromoIridate(IV)Hydrate

Cat. No.: B579709
CAS No.: 16919-98-5
M. Wt: 691.672
InChI Key: CNJWGIXPJDCTIB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrogen HexabromoIridate(IV) Hydrate (CAS: 16919-98-5) is an iridium(IV) coordination compound with the formula H₂IrBr₆·nH₂O. It belongs to the class of hexahaloiridates, characterized by an octahedral [IrX₆]²⁻ complex anion (X = halide). This compound is structurally analogous to its chloride counterpart, Dihydrogen Hexachloroiridate(IV) Hydrate (H₂IrCl₆·nH₂O), but replaces chlorine with bromine ligands. The hydrate form indicates variable water content (n = 1–6), which influences its physical properties and stability .

It is likely used in specialized catalytic or materials science research, leveraging iridium’s redox activity and bromine’s larger ionic radius for tailored reactivity .

Properties

CAS No.

16919-98-5

Molecular Formula

Br6H4IrO

Molecular Weight

691.672

IUPAC Name

hexabromoiridium(2-);hydron;hydrate

InChI

InChI=1S/6BrH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4

InChI Key

CNJWGIXPJDCTIB-UHFFFAOYSA-J

SMILES

[H+].[H+].O.Br[Ir-2](Br)(Br)(Br)(Br)Br

Synonyms

DihydrogenHexabromoIridate(IV)Hydrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: DihydrogenHexabromoIridate(IV)Hydrate can be synthesized through the reaction of iridium(IV) chloride with an excess of hydrobromic acid in the presence of water. The reaction typically proceeds as follows: [ \text{IrCl}_4 + 6 \text{HBr} + 6 \text{H}_2\text{O} \rightarrow \text{H}_2\text{IrBr}_6 \cdot 6\text{H}_2\text{O} + 4 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of hydrobromic acid to a solution of iridium(IV) chloride under specific temperature and pressure conditions to ensure complete reaction and high yield .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions where iridium can be reduced to lower oxidation states or oxidized to higher oxidation states.

    Substitution Reactions: The bromide ligands in the complex can be substituted with other ligands such as chloride or nitrate under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize iridium.

    Reducing Agents: Sodium borohydride or hydrazine can reduce iridium.

    Substitution Reagents: Silver nitrate can be used to replace bromide ions with nitrate ions.

Major Products Formed:

Scientific Research Applications

DihydrogenHexabromoIridate(IV)Hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of DihydrogenHexabromoIridate(IV)Hydrate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Compositional Analogues

The following table summarizes key analogues of Dihydrogen HexabromoIridate(IV) Hydrate:

Compound Name Formula CAS Number Key Features
Dihydrogen HexabromoIridate(IV) Hydrate H₂IrBr₆·nH₂O 16919-98-5 Bromide ligands; higher molecular weight; potential niche catalytic uses
Dihydrogen Hexachloroiridate(IV) Hydrate H₂IrCl₆·6H₂O 16941-92-7 Chloride ligands; black-brown crystalline solid; soluble in water/ethanol
Dihydrogen Hexachloroosmiate(IV) Hydrate H₂OsCl₆·nH₂O N/A Osmium analogue; black crystalline solid; decomposes on heating
Hexachloroplatinic Acid Hexahydrate H₂PtCl₆·6H₂O 18497-13-7 Platinum analogue; orange-red crystals; widely used in catalysis and plating

Structural Notes:

  • The [IrX₆]²⁻ core is common across hexahaloiridates.
  • Osmium analogues (e.g., H₂OsCl₆·nH₂O) share similar geometries but differ in metal center reactivity. Osmium compounds are often more oxidation-resistant .

Physical and Chemical Properties

Property Dihydrogen HexabromoIridate(IV) Hydrate (Inferred) Dihydrogen Hexachloroiridate(IV) Hydrate Dihydrogen Hexachloroosmiate(IV) Hydrate
Molecular Weight ~600–650 (estimated) 424.97 (anhydrous) 404.94 (anhydrous)
Appearance Likely dark crystalline solid Black-brown crystals Black crystalline solid
Solubility Moderate in polar solvents Soluble in water, ethanol, acetone Soluble in water
Stability Hygroscopic; decomposes on heating Strong hygroscopicity; decomposes at high temperatures Decomposes upon strong heating

Key Observations :

  • Bromide’s larger size may reduce solubility compared to chloride analogues due to increased lattice energy .
  • All compounds exhibit hygroscopicity, necessitating anhydrous storage for precise applications .

Comparison Insights :

  • Chloride and platinum analogues dominate industrial applications due to lower cost and established protocols.
  • Bromo-iridates may offer advantages in reactions requiring softer Lewis bases or larger halide templates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.